Steric and Electronic Modulation via N-Benzyl-O-isobutyl Substitution Pattern
This compound's N-benzyl and O-isobutyl substitution pattern distinguishes it from common benzyloxyamine analogs. In class-level studies, benzyloxyamine derivatives have been shown to act as inhibitors of dopamine-β-oxidase, with inhibitory activity being highly sensitive to substituent identity and position [1]. While direct inhibitory data for this exact compound are not publicly available, the presence of the O-isobutyl group is predicted to increase steric bulk and lipophilicity relative to the unsubstituted O-Benzylhydroxylamine (CAS 622-33-3), which may alter both target binding and pharmacokinetic properties [2].
| Evidence Dimension | Predicted Physicochemical Impact on Biological Activity |
|---|---|
| Target Compound Data | LogP = 2.7856 (calculated) |
| Comparator Or Baseline | O-Benzylhydroxylamine: Calculated LogP ~1.2 (estimated by PubChem) |
| Quantified Difference | LogP increase of approximately +1.6 units, suggesting enhanced membrane permeability and metabolic stability |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Increased lipophilicity may improve cell permeability or alter target engagement profiles in cellular assays, making this compound a potentially more favorable scaffold for certain drug discovery programs compared to less lipophilic benzyloxyamine analogs.
- [1] Van Der Schoot JB, et al. On the mechanism of inhibition of dopamine-beta-oxidase by benzyloxyamines. 1963. View Source
- [2] PubChem. O-Benzylhydroxylamine. Compound Summary. 2025. View Source
